D-Talitol

Übersicht

Beschreibung

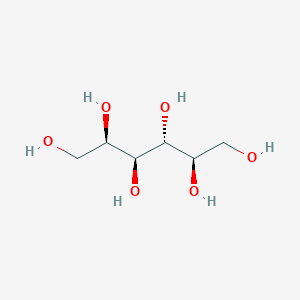

D-Altritol is a type of sugar alcohol . It is also known as D-Talitol . It is used in various scientific and industrial research .

Synthesis Analysis

D-Altritol is part of the D-Altritol Nucleic Acids (ANA) which are oligonucleotides composed of a phosphorylated D-altritol backbone with nucleobases in the 2′-position . These oligonucleotides hybridize strongly and sequence selectively with RNA in an antiparallel way .

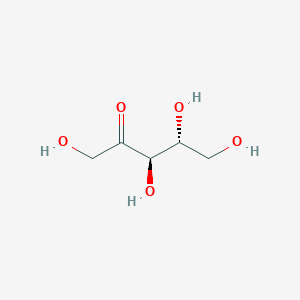

Molecular Structure Analysis

The molecular structure of D-Altritol is C6H14O6 . It forms part of the D-Altritol Nucleic Acids (ANA) which are oligonucleotides composed of a phosphorylated D-altritol backbone .

Chemical Reactions Analysis

D-Altritol is part of the D-Altritol Nucleic Acids (ANA) which are oligonucleotides that hybridize strongly and sequence selectively with RNA in an antiparallel way . Complexes between ANA and RNA or DNA are more stable than between HNA and natural oligonucleotides .

Physical and Chemical Properties Analysis

D-Altritol has the molecular structure C6H14O6 . More detailed physical and chemical properties are not available in the retrieved sources.

Wissenschaftliche Forschungsanwendungen

Nutraceutische Anwendungen

D-Talitol: , aufgrund seines geringen Kaloriengehalts und potenzieller gesundheitlicher Vorteile, wird als Nutraceutikum untersucht. Es wurde festgestellt, dass es antidiabetische Eigenschaften besitzt und das Wachstum von nützlichen Darmbakterien fördern kann . Dies macht es zu einem vielversprechenden Kandidaten für die Aufnahme in funktionelle Lebensmittel, die darauf abzielen, die Gesundheit zu verbessern und Krankheiten vorzubeugen.

Lebensmittel- und Futtermittelindustrie

In der Lebensmittelindustrie kann This compound aufgrund seines Süßigkeitsprofils als Zuckerersatz verwendet werden. Es ist besonders wertvoll bei der Herstellung von kalorienarmen und diabetikerfreundlichen Lebensmitteln. Im Tierfutter kann es als präbiotische Komponente dienen, um die Darmgesundheit von Nutztieren zu verbessern .

Biologische Rollen

This compound: spielt eine bedeutende Rolle in verschiedenen biologischen Prozessen. So kann es physiologische Funktionen positiv beeinflussen und zur Vorbeugung von Krankheiten beitragen. Seine Rolle in Stoffwechselwegen, insbesondere in Bezug auf Zuckeralkohole, ist Gegenstand laufender Forschung .

Chemische Synthese

Die Verbindung wird in der chemischen Synthese als Baustein für komplexere Moleküle verwendet. Seine Eigenschaften machen es geeignet für die Herstellung von Derivaten, die pharmazeutische oder industrielle Anwendungen haben könnten .

Mikrobielle Fermentation

This compound: ist auch ein Produkt mikrobieller Fermentationsprozesse. Die Forschung zur Optimierung dieser Prozesse kann zu effizienteren Produktionsmethoden für this compound und verwandte Verbindungen führen, die in verschiedenen industriellen Anwendungen eingesetzt werden können .

Neuartige katabolische Pfade

Studien haben neuartige katabolische Pfade identifiziert, die This compound in bestimmten Bakterienarten wie Agrobacterium tumefaciens beinhalten. Das Verständnis dieser Pfade kann zu Fortschritten in der Biotechnologie und Biotechnik führen, bei denen this compound eine Rolle in neuen Strategien des Stoffwechsel-Engineerings spielen könnte .

Biokonversionsprozesse

This compound: ist an Biokonversionsprozessen beteiligt, bei denen es aus anderen Zuckern wie D-Psicose umgewandelt werden kann. Dieser Umwandlungsprozess und die beteiligten Enzyme sind für Anwendungen in der industriellen Biotechnologie interessant, die möglicherweise zu nachhaltigeren Produktionsmethoden für Zuckeralkohole führen .

Pharmazeutische Forschung

Schließlich wird This compound auf seine potenziellen pharmazeutischen Anwendungen untersucht. Seine Eigenschaften als Zuckeralkohol könnten es zu einem nützlichen Hilfsstoff oder einer Verbindung in Arzneimittelformulierungen machen, insbesondere wenn der Zuckergehalt kontrolliert werden muss .

Wirkmechanismus

Target of Action

D-Talitol, also known as D-Altritol, is a biochemical reagent used in life science research It’s worth noting that this compound is structurally similar to d-allose, which has been shown to have significant inhibitory effects on cancer cell proliferation .

Mode of Action

D-Allose has been shown to inhibit cancer cell proliferation in a dose-dependent manner .

Biochemical Pathways

It’s known that the formation of d-tagatose, a related compound, involves two biochemical steps: the reduction of d-psicose to this compound and the oxidation of this compound to d-tagatose .

Pharmacokinetics

It’s worth noting that the therapeutic value of many organoselenium compounds, which are structurally similar to this compound, is often hampered by low solubility in aqueous solutions, which prevents them from reaching therapeutically relevant doses in plasma .

Result of Action

D-allose, a structurally similar compound, has been shown to cause a moderate g2/m arrest in the cell cycle, up-regulation of cdk inhibitors p21 and p27 levels, and the induction of apoptosis in ovcar-3 cells .

Action Environment

It’s known that this compound can be stored under recommended conditions as mentioned in the certificate of analysis .

Zukünftige Richtungen

D-Altritol is part of the D-Altritol Nucleic Acids (ANA) which have shown potential in nucleic acid sensing . The high-affinity array-based detection has been performed applying HNA and altritol NA probes to detect DNA and RNA . This suggests that D-Altritol and its related compounds could have future applications in the field of genetic disease diagnosis and treatment .

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R)-hexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-KAZBKCHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H]([C@@H](CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder. | |

| Record name | Altritol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11748 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

643-03-8, 5552-13-6 | |

| Record name | D-Altritol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Altritol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005552136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Altritol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-ALTRITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83BXR29EKJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

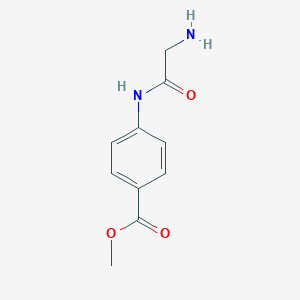

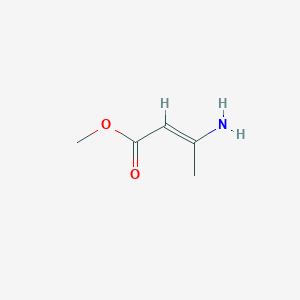

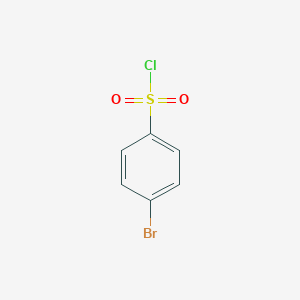

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of D-Altritol?

A1: D-Altritol's molecular formula is C6H14O6, and its molecular weight is 182.17 g/mol.

Q2: Is there any spectroscopic data available for D-Altritol?

A2: Yes, studies have used techniques like 13C nuclear magnetic resonance spectroscopy (NMR) to analyze D-Altritol. [] Researchers observed changes in 13C signals due to D-Altritol in marine macroalga Himanthalia elongata when exposed to different carbon sources, illustrating its metabolic activity. [] Additionally, circular dichroism (CD) studies investigated the conformation of a D-Altritol derivative, 1,2:5,6-di-O-isopropylidene-D-altritol, through its thionocarbonate derivative. []

Q3: How does D-Altritol perform under various conditions?

A3: While specific data on D-Altritol's stability under different conditions is limited in the provided research, its use in various chemical reactions suggests a degree of stability. For instance, it serves as a starting material for synthesizing selenium-containing compounds like 1,4-anhydro-5-seleno-D-talitol (SeTal). []

Q4: Has computational chemistry been applied to study D-Altritol?

A5: Molecular dynamics (MD) simulations using AMBER 4.1 were employed to investigate the conformation and stability of single-stranded D-altritol nucleic acid (ANA) and its complex with RNA. [] These simulations revealed that the axial orientation of the 3'-OH group in ANA contributes to the stability of the ANA-RNA complex and a more preorganized single-stranded ANA chain. []

Q5: How do structural modifications of D-Altritol affect its activity?

A6: Research on D-Altritol analogues provides valuable insights into structure-activity relationships. For instance, 1,4-dideoxy-1,4-imino-D-talitol, an open-chain analogue of swainsonine (an α-mannosidase inhibitor) where the ring oxygen is replaced with a nitrogen, exhibits weaker inhibition of lysosomal α-mannosidase compared to swainsonine. [] This suggests the importance of the ring structure for optimal inhibitory activity. Furthermore, 2,5-Anhydro-1-deoxy-1-phosphono-D-altritol, an isosteric analogue of α-D-ribofuranose 1-phosphate, displayed no inhibition of purine nucleoside phosphorylase. [, ] This highlights the specificity of the natural substrate and the impact of structural changes on biological activity.

Q6: What is the efficacy of D-Altritol in biological systems?

A8: Research indicates that D-Altritol might have an inhibitory effect on cancer cell proliferation. Studies on human ovarian carcinoma cells (OVCAR-3 cell line) showed that D-Altritol significantly inhibits cell growth in a dose-dependent manner. [] This inhibition is associated with cell cycle arrest in the G2/M phase, upregulation of cyclin-dependent kinase inhibitors p21 and p27, and induction of apoptosis. [] Another study demonstrated a similar inhibitory effect of D-allose on the proliferation of various cancer cell lines, suggesting its potential as an adjuvant therapeutic agent. []

Q7: Does D-Altritol impact intestinal function?

A9: In mice, D-Altritol exhibits a laxative effect, increasing small intestinal transit and luminal water content in the small intestine and cecum. [] This effect, observed alongside other rare sugar alcohols like D-talitol and L-iditol, suggests potential applications for treating constipation. []

Q8: What resources are available for D-Altritol research?

A11: The Enzyme Function Initiative (EFI) provides valuable bioinformatics web tools, such as the EFI-Enzyme Similarity Tool and the EFI-Genome Neighborhood Tool, which can assist in characterizing enzymes and metabolic pathways related to D-Altritol and its analogues. [] These tools prove particularly valuable for annotating proteins with previously unknown functions. []

Q9: What are the key milestones in D-Altritol research?

A12: A significant milestone in D-Altritol research is the discovery of novel metabolic pathways for its catabolism in Agrobacterium tumefaciens C58. [] This discovery led to the identification of previously unknown enzymatic reactions and provided valuable insights into D-Altritol's role in biological systems. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R,S)-3-[(Tert-butyldimethylsilyl)oxy]-2-methyl-butanoic Acid Methyl Ester](/img/structure/B119488.png)

![2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B119496.png)

![[1',2',3',4',5'-13C5]ribothymidine](/img/structure/B119499.png)

![1-Azabicyclo[3.2.1]octan-2-one](/img/structure/B119524.png)